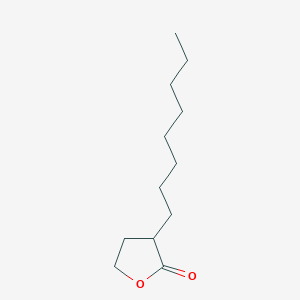
3-Octyloxolan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Octyloxolan-2-one: is a chemical compound belonging to the class of lactones. It is characterized by an oxolan-2-one ring substituted with an octyl group at the third position. .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Intramolecular Cyclization: One common method for synthesizing 3-Octyloxolan-2-one involves the intramolecular cyclization of hydroxy acids. For instance, the cyclization of 4-hydroxydecanoic acid under acidic conditions can yield this compound.
Esterification and Lactonization: Another method involves the esterification of 4-hydroxydecanoic acid followed by lactonization. This process typically requires a catalyst such as sulfuric acid and is conducted under reflux conditions.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of biocatalysts to enhance the efficiency and selectivity of the reaction. Enzymatic methods using lipases have been explored to produce this compound under milder conditions, reducing the need for harsh chemicals and high temperatures .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-Octyloxolan-2-one can undergo oxidation reactions to form corresponding carboxylic acids. For example, oxidation with potassium permanganate can yield 4-hydroxydecanoic acid.
Reduction: Reduction of this compound can lead to the formation of the corresponding diol. This reaction can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where the octyl group can be replaced with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, aryl halides, in the presence of a base such as sodium hydride.
Major Products Formed:
Oxidation: 4-Hydroxydecanoic acid.
Reduction: 3-Octyl-1,2-diol.
Substitution: Various substituted oxolan-2-one derivatives depending on the substituent used.
Scientific Research Applications
Chemistry: 3-Octyloxolan-2-one is used as a building block in organic synthesis. Its reactivity and functional groups make it a versatile intermediate in the synthesis of more complex molecules.
Biology: In biological research, this compound is studied for its potential as a bioactive compound. Its derivatives have shown promise in antimicrobial and antifungal studies.
Medicine: While not widely used in medicine, the compound’s derivatives are being explored for their potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound is extensively used in the flavor and fragrance industry due to its fruity aroma. It is also used in the production of perfumes, cosmetics, and food flavorings .
Mechanism of Action
The mechanism of action of 3-Octyloxolan-2-one and its derivatives often involves interaction with biological membranes and enzymes. The compound can modulate enzyme activity and disrupt microbial cell membranes, leading to its antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific derivative and its application .
Comparison with Similar Compounds
Gamma-Nonalactone: Another lactone with a similar structure but a shorter alkyl chain.
Gamma-Decalactone: Similar to 3-Octyloxolan-2-one but with a decyl group instead of an octyl group.
Gamma-Undecalactone: Contains an undecyl group, making it slightly larger than this compound.
Uniqueness: this compound is unique due to its specific octyl substitution, which imparts distinct physical and chemical properties. Its fruity aroma is particularly valued in the flavor and fragrance industry, setting it apart from other lactones .
Properties
CAS No. |
2983-20-2 |
|---|---|
Molecular Formula |
C12H22O2 |
Molecular Weight |
198.30 g/mol |
IUPAC Name |
3-octyloxolan-2-one |
InChI |
InChI=1S/C12H22O2/c1-2-3-4-5-6-7-8-11-9-10-14-12(11)13/h11H,2-10H2,1H3 |
InChI Key |
AEADGZSTCJUXRK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC1CCOC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















